4-Hydroxy Duloxetine b-D-Glucuronide

Description

Molecular Identification and Classification

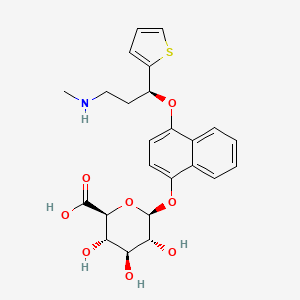

4-Hydroxy duloxetine beta-D-glucuronide possesses a well-defined molecular identity characterized by specific registry numbers and classification systems. The compound is registered under Chemical Abstracts Service number 741693-83-4 and carries the Unique Ingredient Identifier GF5FP4W1EJ assigned by the United States Food and Drug Administration. The molecular formula C24H27NO8S accurately represents the atomic composition, indicating the presence of 24 carbon atoms, 27 hydrogen atoms, one nitrogen atom, eight oxygen atoms, and one sulfur atom. The molecular weight has been determined to be 489.538 daltons for the average molecular mass, with a monoisotopic mass of 489.145737535 daltons, providing precise mass specifications essential for analytical identification.

The compound classification places 4-hydroxy duloxetine beta-D-glucuronide within the broad category of organic compounds known as phenolic glycosides. This classification reflects the dual nature of the molecule, incorporating both phenolic structural elements derived from the duloxetine backbone and glycosidic components contributed by the glucuronic acid moiety. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete chemical name being (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(1S)-3-(methylamino)-1-(2-thienyl)propoxy]-1-naphthalenyl]oxyoxane-2-carboxylate. Alternative nomenclature includes beta-D-glucopyranosiduronic acid, 4-[(1S)-3-(methylamino)-1-(2-thienyl)propoxy]-1-naphthalenyl, reflecting the glucuronide conjugation pattern.

Structural Characterization as a Phenolic Glycoside

The structural architecture of 4-hydroxy duloxetine beta-D-glucuronide exemplifies the phenolic glycoside class through its distinctive molecular framework combining aromatic phenolic elements with carbohydrate-derived glycosidic components. The phenolic portion originates from the duloxetine structure, specifically incorporating the naphthalene ring system that has undergone hydroxylation at the 4-position, creating the phenolic functionality essential for glycoside formation. This hydroxylation represents a critical metabolic transformation that enables subsequent conjugation with glucuronic acid through UDP-glucuronosyltransferase enzyme systems.

The glycosidic component consists of beta-D-glucuronic acid, a six-carbon sugar derivative characterized by the presence of a carboxylic acid functional group at the C-6 position. The beta configuration indicates the spatial arrangement of the glycosidic bond, with the glucuronic acid moiety attached to the phenolic hydroxyl group through an ether linkage. This conjugation pattern follows established phase II metabolic pathways designed to enhance water solubility and facilitate elimination of lipophilic compounds. The glucuronic acid portion maintains its characteristic pyranose ring structure with hydroxyl groups at the 2, 3, and 4 positions, contributing to the overall hydrophilic character of the conjugated metabolite.

The integration of these structural elements creates a compound that retains recognizable features of the parent duloxetine molecule while incorporating the polar characteristics necessary for enhanced aqueous solubility. The thiophene ring system from the original duloxetine structure remains intact, preserving the heterocyclic sulfur-containing component that contributes to the unique chemical fingerprint of this metabolite series. The methylamino group continues to provide basic nitrogen functionality, although its ionization behavior is modified by the presence of the glucuronic acid conjugate.

Stereochemistry and Configuration

The stereochemical complexity of 4-hydroxy duloxetine beta-D-glucuronide encompasses multiple chiral centers that define its three-dimensional molecular architecture and influence its physicochemical properties. The parent duloxetine molecule contributes an existing chiral center at the carbon bearing the thiophene and naphthalene substituents, which maintains its (S)-configuration throughout the metabolic transformation process. This stereochemical retention ensures that the metabolite preserves the spatial arrangement established in the original pharmaceutical compound.

The glucuronic acid component introduces additional stereochemical elements through its characteristic sugar configuration. The beta-D-glucuronic acid moiety exhibits the standard D-sugar configuration with specific stereochemical designations at each carbon center: (2S,3S,4S,5R,6S) for the pyranose ring carbons. The beta linkage refers to the axial orientation of the glycosidic bond connecting the glucuronic acid to the phenolic hydroxyl group, contrasting with the potential alpha configuration that would place the bond in an equatorial position.

The overall molecular configuration results from the combination of these stereochemical elements, creating a compound with defined spatial relationships between functional groups. This three-dimensional arrangement influences molecular interactions, including hydrogen bonding patterns, conformational flexibility, and potential binding interactions with transport proteins or metabolizing enzymes. The stereochemical integrity of both the duloxetine-derived portion and the glucuronic acid component contributes to the specific recognition patterns that govern the compound's biological fate and analytical detection methods.

Physical Constants and Stability Parameters

The physical constants of 4-hydroxy duloxetine beta-D-glucuronide reflect its chemical structure and provide practical information for handling, storage, and analytical applications. The compound exists as a solid under standard conditions, typically appearing as a white to brown colored material depending on purity and preparation conditions. The melting point has been determined to exceed 190°C with decomposition, indicating substantial thermal stability up to elevated temperatures before molecular breakdown occurs. This thermal behavior suggests strong intermolecular interactions, likely involving hydrogen bonding between glucuronic acid hydroxyl groups and other polar functionalities.

The predicted boiling point of 781.8±60.0°C represents theoretical calculations based on molecular structure and indicates the substantial energy required to achieve vapor phase transition. The density value of 1.450±0.06 g/cm³ demonstrates that the compound is denser than water, consistent with the presence of multiple heteroatoms and aromatic ring systems that contribute to molecular compactness. These physical parameters collectively suggest a compound with significant molecular cohesion and intermolecular attractive forces.

Stability considerations reveal important handling requirements for maintaining compound integrity. The hygroscopic nature of 4-hydroxy duloxetine beta-D-glucuronide indicates strong affinity for atmospheric moisture, necessitating storage under controlled humidity conditions. Recommended storage temperatures of -20°C help preserve chemical stability by reducing molecular motion and potential degradation reactions. The compound demonstrates limited solubility in common organic solvents, showing slight solubility in dimethyl sulfoxide and methanol with sonication assistance, reflecting the polar character imparted by the glucuronic acid conjugate.

Ionization Properties and pKa Values

The ionization behavior of 4-hydroxy duloxetine beta-D-glucuronide reflects the presence of multiple functional groups capable of proton exchange under physiological and analytical conditions. The compound has been characterized as a very strong basic compound based on its predicted pKa values, indicating significant basicity despite the presence of the acidic glucuronic acid moiety. Computational predictions suggest a pKa value of 2.76±0.70, which corresponds to the carboxylic acid functionality of the glucuronic acid component. This relatively low pKa value indicates that the carboxylic acid group remains predominantly ionized under physiological pH conditions, contributing negative charge to the overall molecular complex.

The basic character mentioned in metabolic databases likely relates to the methylamino group inherited from the duloxetine structure, though this functionality may exhibit altered ionization behavior compared to the parent compound due to the influence of the glucuronic acid conjugate. The presence of multiple ionizable groups creates a zwitterionic character under physiological conditions, with the carboxylate group carrying negative charge while the amino group may retain positive charge depending on local pH environment.

The ionization state significantly influences the compound's solubility characteristics, membrane permeability, and interaction with biological systems. Under physiological pH conditions (approximately 7.4), the carboxylic acid group exists predominantly in its ionized carboxylate form, enhancing water solubility and reducing lipophilicity compared to the parent duloxetine molecule. This ionization pattern supports the metabolic objective of creating more polar, readily excretable compounds through phase II conjugation reactions.

| Ionization Parameter | Value | Reference |

|---|---|---|

| Predicted pKa | 2.76±0.70 | |

| Character | Very Strong Basic | |

| Ionization Groups | Carboxylic acid, Amino group |

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO8S/c1-25-11-10-17(18-7-4-12-34-18)31-15-8-9-16(14-6-3-2-5-13(14)15)32-24-21(28)19(26)20(27)22(33-24)23(29)30/h2-9,12,17,19-22,24-28H,10-11H2,1H3,(H,29,30)/t17-,19-,20-,21+,22-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBIZFSZXDHWUJZ-ANUWOGMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC[C@@H](C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

741693-83-4 | |

| Record name | 4-Hydroxy duloxetine beta-D-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0741693834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-HYDROXY DULOXETINE .BETA.-D-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF5FP4W1EJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Key Steps :

Characterization :

- NMR (600 MHz, CD₃OD) :

- LC-MS/MS : m/z 490 [M+H]⁺.

Enzymatic Glucuronidation

This biocatalytic approach uses microbial cultures for regioselective glucuronidation.

Key Steps :

-

- Organisms : Streptomyces sp. or Actinoplanes missouriensis.

- Conditions :

- Yield : 55–60% (HPLC).

-

- Solid-phase extraction (C18 cartridge) followed by lyophilization.

Advantages :

Comparative Analysis of Methods

| Parameter | Chemical Synthesis | Enzymatic Synthesis |

|---|---|---|

| Reaction Time | 24–48 hr | 72 hr |

| Yield | 68–72% | 55–60% |

| Purity (HPLC) | >98% | >95% |

| Stereoselectivity | Moderate | High |

| Scalability | Industrial-scale | Lab-scale |

Validation via Advanced Analytics

- Structural Confirmation :

- HRMS : m/z 511.5 (M+Na⁺).

- ¹H-¹³C HMBC : Correlated glucuronide C1 to 4-hydroxy duloxetine’s O-linked proton.

- Purity : >95% by COA (GlpBio).

Applications in Research

- Pharmacokinetic Studies : Quantified in human plasma via LC-MS/MS (LLOQ: 0.1 ng/mL).

- Metabolic Profiling : Used to assess duloxetine’s elimination pathways.

Scientific Research Applications

Pharmacokinetics and Metabolism

4-Hydroxy Duloxetine β-D-Glucuronide plays a vital role in the pharmacokinetics of duloxetine, influencing its efficacy and safety profile. As a glucuronide metabolite, it is formed through the conjugation process in the liver, which enhances the solubility and excretion of duloxetine. This metabolic pathway is essential for understanding drug interactions and individual variations in drug response.

Table 1: Metabolic Pathway of Duloxetine

| Metabolite | Formation Process | Biological Activity |

|---|---|---|

| Duloxetine | Direct administration | Active |

| 4-Hydroxy Duloxetine β-D-Glucuronide | Glucuronidation (Phase II) | Inactive |

Analytical Applications

Due to its significance as a metabolite, 4-Hydroxy Duloxetine β-D-Glucuronide is widely used in analytical chemistry for method development and validation in pharmacokinetic studies. Its presence in biological samples helps in assessing the metabolism of duloxetine.

Key Analytical Uses:

- Quality Control (QC): Used in QC applications for pharmaceutical formulations.

- Bioanalytical Method Development: Assists in developing assays to measure duloxetine and its metabolites in plasma and urine.

- Regulatory Compliance: Essential for Abbreviated New Drug Applications (ANDA) to demonstrate bioequivalence.

Clinical Research

Research studies have explored the implications of 4-Hydroxy Duloxetine β-D-Glucuronide in various clinical contexts. Its measurement can provide insights into patient responses to duloxetine therapy, particularly regarding side effects and therapeutic efficacy.

Case Study Insights:

- Patient Variability: A study highlighted how variations in glucuronidation affect therapeutic outcomes, suggesting that patients with slower metabolism might experience prolonged drug effects or increased side effects.

- Drug Interactions: Research indicates that concurrent medications affecting UDP-glucuronosyltransferases (UGTs) can alter the levels of this metabolite, impacting duloxetine's effectiveness.

Toxicological Assessments

Understanding the toxicological profile of duloxetine also involves studying its metabolites, including 4-Hydroxy Duloxetine β-D-Glucuronide. Evaluating this compound can help predict adverse effects associated with duloxetine therapy.

Toxicity Studies:

- Studies have shown that while duloxetine has potential hepatotoxic effects, its glucuronidated forms are generally considered less toxic.

- Monitoring levels of 4-Hydroxy Duloxetine β-D-Glucuronide can assist clinicians in managing potential toxicity in patients with liver impairment.

Future Research Directions

The ongoing investigation into 4-Hydroxy Duloxetine β-D-Glucuronide may lead to:

- Enhanced understanding of individual patient responses to duloxetine.

- Development of personalized medicine approaches based on metabolic profiling.

- Exploration of potential therapeutic roles for glucuronides in managing depression or anxiety disorders.

Mechanism of Action

As a metabolite, 4-Hydroxy Duloxetine b-D-Glucuronide itself does not exhibit significant pharmacological activity. its formation and excretion are crucial for the overall pharmacokinetic profile of Duloxetine. The metabolic pathway involves:

Hydroxylation: Mediated by cytochrome P450 enzymes, introducing a hydroxyl group.

Glucuronidation: Facilitated by UDP-glucuronosyltransferases, enhancing solubility and excretion.

Comparison with Similar Compounds

Table 1: Key Duloxetine Metabolites and Their Characteristics

Structural Differences :

- Position of hydroxylation : Determines the site of conjugation (e.g., 4- vs. 6-position on the naphthyl ring) .

- Conjugation type : Glucuronidation (UGT-mediated) vs. sulfation (sulfotransferase-mediated) .

- Deuterated analogs : Deuterated forms (e.g., 4-Hydroxy Duloxetine-d6 β-D-Glucuronide) are used as internal standards in mass spectrometry due to isotopic labeling .

Pharmacokinetic Differences :

- Renal excretion : Glucuronidated metabolites (e.g., 4-Hydroxy Duloxetine β-D-Glucuronide) are primarily renally excreted, while sulfated metabolites may have longer plasma half-lives due to differences in transporter affinity .

- Enzyme dependency : CYP2D6 polymorphisms significantly affect the formation of 4-hydroxy metabolites, whereas CYP1A2 activity influences 6-hydroxy metabolites .

Comparison with Other Glucuronidated Compounds

Table 2: Glucuronidated Metabolites of Related Drugs

Key Insights :

- Structural specificity : The position and chemical environment of hydroxylation determine metabolite stability and excretion efficiency. For example, glucuronidation of aromatic hydroxyl groups (as in duloxetine) is more common than aliphatic conjugation .

- Activity retention : Unlike 4-HBR Glucuronide, which retains anticancer activity, duloxetine’s glucuronidated metabolites lose SNRI activity due to steric hindrance from the glucuronic acid moiety .

Biological Activity

4-Hydroxy Duloxetine β-D-Glucuronide (4HDG) is a significant metabolite of duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI) widely used in the treatment of major depressive disorder and generalized anxiety disorder. Understanding the biological activity of 4HDG is crucial for elucidating its pharmacological effects and potential clinical implications.

4-Hydroxy Duloxetine β-D-Glucuronide is characterized by its glucuronidation, which typically enhances the solubility and excretion of drugs. The compound's molecular formula is C20H24N2O9S, and it possesses a sodium salt form which is often utilized in research applications.

The biological activity of 4HDG primarily involves its role as an inactive metabolite of duloxetine. Unlike duloxetine, which actively inhibits the reuptake of serotonin and norepinephrine, 4HDG does not exhibit significant pharmacological activity. However, it may influence the pharmacokinetics of duloxetine through its metabolic pathways.

Pharmacokinetics

Studies have demonstrated that 4HDG is formed through the glucuronidation process mediated by UDP-glucuronosyltransferases (UGTs). This metabolic conversion is essential for the detoxification and elimination of duloxetine from the body.

Table 1: Pharmacokinetic Parameters of Duloxetine and 4HDG

| Parameter | Duloxetine | 4-Hydroxy Duloxetine β-D-Glucuronide |

|---|---|---|

| Half-life | 12 hours | Not extensively studied |

| Bioavailability | ~50% | N/A |

| Metabolic pathway | UGT2B7, UGT2B4 | UGT2B7 |

| Elimination route | Renal | Renal |

Biological Activity Studies

Recent studies have focused on the simultaneous determination of duloxetine and its metabolite 4HDG in human plasma using advanced analytical techniques such as LC-MS/MS. This method has proven effective in assessing the stability and back-conversion potential of 4HDG to duloxetine, although results indicated that back-conversion does not occur under physiological conditions .

Case Study: Back-Conversion Study

A pilot bioequivalence study was conducted to validate an LC-MS/MS method for quantifying both compounds in human plasma. The results confirmed that while duloxetine showed therapeutic efficacy, 4HDG remained pharmacologically inactive, underscoring its role as a mere metabolic byproduct rather than an active therapeutic agent .

Implications for Drug Development

Understanding the biological activity of metabolites like 4HDG is vital for drug development processes. While it does not contribute directly to therapeutic effects, its presence can affect dosing regimens and therapeutic outcomes. The assessment of such metabolites can aid in predicting drug interactions and optimizing therapeutic strategies.

Q & A

Q. What is the metabolic pathway of duloxetine leading to the formation of 4-hydroxy duloxetine β-D-glucuronide, and how can researchers validate its presence in biological matrices?

Duloxetine undergoes hepatic metabolism primarily via CYP1A2 and CYP2D6, producing 4-hydroxy duloxetine as an intermediate, which is subsequently conjugated with glucuronic acid to form the inactive metabolite 4-hydroxy duloxetine β-D-glucuronide (4HDG) . To validate its presence, researchers should employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized parameters for glucuronide detection. For example, a validated method using a C18 column, gradient elution (e.g., acetonitrile/ammonium formate buffer), and multiple reaction monitoring (MRM) transitions specific to 4HDG (e.g., m/z 447.2 → 271.1) ensures selectivity and sensitivity. Stability studies at -80°C and multiple freeze-thaw cycles are critical to confirm analyte integrity .

Q. What analytical methodologies are recommended for quantifying 4-hydroxy duloxetine β-D-glucuronide in human plasma, and how can cross-interference with duloxetine be mitigated?

LC-MS/MS is the gold standard due to its specificity and sensitivity. Key steps include:

- Sample Preparation: Solid-phase extraction (SPE) or protein precipitation with methanol/acetonitrile to isolate glucuronides while minimizing matrix effects.

- Chromatographic Separation: Use of a hydrophilic interaction liquid chromatography (HILIC) column to resolve polar glucuronide metabolites from duloxetine.

- Back-Conversion Prevention: Add sodium fluoride (1% w/v) to plasma samples to inhibit β-glucuronidase activity, ensuring 4HDG stability during storage and analysis . Cross-validation with incurred sample reanalysis (ISR) is mandatory to confirm reproducibility and rule out back-conversion artifacts .

Advanced Research Questions

Q. How can researchers investigate the potential back-conversion of 4-hydroxy duloxetine β-D-glucuronide to duloxetine in stability studies?

Back-conversion risk is assessed via:

- Stability Tests: Incubate 4HDG in human plasma at 4°C, 25°C, and 37°C for 24–72 hours. Quantify duloxetine using a validated LC-MS/MS method.

- Enzymatic Inhibition: Compare samples treated with β-glucuronidase inhibitors (e.g., saccharolactone) versus untreated controls.

- Incurred Sample Reanalysis (ISR): Reanalyze 10% of study samples after 24 hours to detect time-dependent conversion. A <20% deviation in concentration confirms stability .

Q. What experimental strategies are required to characterize the enzyme kinetics of 4-hydroxy duloxetine β-D-glucuronide formation in vitro?

- Recombinant CYP Screening: Incubate duloxetine with recombinant CYP1A2 and CYP2D6 (e.g., 0.1–100 µM substrate, NADPH-regenerating system) to determine kinetic parameters (Km, Vmax).

- Glucuronidation Assays: Use human liver microsomes (HLM) or UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT1A1, UGT2B7) to measure glucuronide formation rates. Optimize incubation pH (6.8–7.4) and magnesium concentration (5 mM).

- LC-MS/MS Quantification: Monitor 4HDG formation over time to derive enzyme-specific activity. Normalize data to protein content and correct for non-enzymatic degradation .

Q. How can impurity profiling of 4-hydroxy duloxetine β-D-glucuronide be conducted to meet regulatory standards for drug development?

- Forced Degradation Studies: Expose 4HDG to stress conditions (acid/base hydrolysis, oxidative, thermal, photolytic) and analyze degradation products via high-resolution MS (HRMS) or NMR.

- Chromatographic Purity: Use a USP-compliant method with a CHIRAL ART Cellulose-C column and UV detection (230 nm) to resolve 4HDG from related compounds (e.g., duloxetine impurities, sulfated metabolites). System suitability criteria (retention time ≥3.5, tailing factor 0.8–1.5) must be validated .

- Reference Standards: Synthesize deuterated analogs (e.g., 4-hydroxy duloxetine-d6 β-D-glucuronide) as internal standards for precise quantification .

Q. What mechanisms underlie drug-drug interactions involving 4-hydroxy duloxetine β-D-glucuronide, and how can these be modeled in vitro?

- Protein Binding Displacement: Duloxetine and 4HDG are >90% protein-bound. Use equilibrium dialysis to assess displacement by warfarin or phenytoin, monitoring free fraction changes via LC-MS/MS.

- Transporter Inhibition: Evaluate OATP1B1/1B3-mediated hepatic uptake of 4HDG using transfected HEK293 cells. Inhibitors like cyclosporine A (1–10 µM) can elucidate transporter contributions to clearance .

- PBPK Modeling: Incorporate in vitro Km/Vmax data and physiochemical properties (logP, pKa) into Simcyp or GastroPlus to predict clinical interaction risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.